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Application Notes and Protocols for Cell-Based
Anti-Inflammatory Assays
These application notes provide detailed protocols for key cell-based assays designed to

screen and characterize compounds for anti-inflammatory properties. The assays selected

cover critical pathways in the inflammatory response, from cytokine secretion to the activation

of central signaling hubs and the production of lipid mediators.

Assay 1: Inhibition of LPS-Induced Pro-
inflammatory Cytokine Production in Macrophages
Application Note
Introduction and Principle A primary hallmark of inflammation is the production of pro-

inflammatory cytokines by immune cells.[1][2][3] Macrophages, when activated by stimuli such

as bacterial lipopolysaccharide (LPS), release a cascade of cytokines including Tumor Necrosis

Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] This assay measures the ability of a

test compound to inhibit the secretion of these key cytokines from LPS-stimulated

macrophages (e.g., RAW 264.7 or primary human peripheral blood mononuclear cells -

PBMCs).[4][8][9] The concentration of cytokines in the cell culture supernatant is typically

quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10] This provides a

direct measure of the compound's potential to suppress inflammatory mediator production.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b1366721?utm_src=pdf-interest
https://cytokine.creative-proteomics.com/cytokine-analysis-cell-culture-research.htm
https://www.ijpsjournal.com/article/Overview+of+In+Vitro+AntiInflammatory+Models+
https://www.criver.com/eureka/immunology-non-immunologists-cytokine-measurement
https://bio-protocol.org/exchange/minidetail?id=2697977&type=30
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/immunology-at-work/immunology-protocols/immune-cell-stimulation-lps.html
https://www.creative-biolabs.com/car-t/lps-induced-cytokine-release-model.htm
https://www.spandidos-publications.com/10.3892/mmr.2018.8542
https://bio-protocol.org/exchange/minidetail?id=2697977&type=30
https://pubmed.ncbi.nlm.nih.gov/20740299/
https://www.researchgate.net/publication/7597318_Development_of_an_In_Vitro_Screening_Assay_to_Test_the_Antiinflammatory_Properties_of_Dietary_Supplements_and_Pharmacologic_Agents
https://cytokine.creative-proteomics.com/cytokine-analysis-cell-culture-research.htm
https://pubmed.ncbi.nlm.nih.gov/36795362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Features

Physiologically Relevant: Mimics a key aspect of the innate immune response to bacterial

infection.[6]

Direct Measurement: Quantifies the reduction of key inflammatory mediators (TNF-α, IL-6,

IL-1β).[1][4]

Versatile: Can be adapted for various cell types, including immortalized cell lines (e.g., THP-

1, RAW 264.7) and primary cells (e.g., PBMCs).[8][9][11]

High-Throughput Capable: Amenable to 96-well or 384-well plate formats for screening.

Data Presentation: Example of Compound XYZ

The following table summarizes the inhibitory effect of Compound XYZ on TNF-α and IL-6

production in LPS-stimulated RAW 264.7 macrophages. Data is presented as the half-maximal

inhibitory concentration (IC50), which is the concentration of the compound required to inhibit

cytokine production by 50%.

Cytokine Compound XYZ IC50 (µM)
Dexamethasone (Positive
Control) IC50 (µM)

TNF-α 5.2 0.1

IL-6 8.7 0.3
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Caption: LPS signaling cascade via TLR4 leading to NF-κB activation.
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Caption: Experimental workflow for the cytokine inhibition assay.

Detailed Protocol
Materials and Reagents

RAW 264.7 murine macrophage cell line

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

Test compound stock solution (e.g., in DMSO)

Lipopolysaccharide (LPS) from E. coli

Dexamethasone (positive control)
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Phosphate Buffered Saline (PBS)

96-well flat-bottom cell culture plates

ELISA kits for murine TNF-α and IL-6[10]

Microplate reader

Experimental Procedure

Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Harvest cells and seed them into

a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete DMEM.[4] Incubate for

12 hours at 37°C, 5% CO2 to allow cells to adhere.

Compound Treatment: Prepare serial dilutions of the test compound and dexamethasone in

complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent

toxicity.

Remove the old media from the cells and add 100 µL of media containing the different

concentrations of the test compound or controls. Include a "vehicle control" (media with

DMSO) and an "unstimulated control" (media only).

Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete DMEM.

Add 100 µL of this solution to all wells except the "unstimulated control" wells, to which you

add 100 µL of plain media. The final LPS concentration will be 1 µg/mL.[4]

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4]

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the

supernatant without disturbing the cell layer. The supernatant can be stored at -80°C or used

immediately for ELISA.

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected

supernatants using commercial ELISA kits, following the manufacturer’s instructions.[1][10]

Data Analysis
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Calculate the percentage of cytokine inhibition for each compound concentration relative to

the vehicle control (LPS-stimulated cells without compound).

% Inhibition = 100 * (1 - ([Cytokine]Sample / [Cytokine]Vehicle Control))

Plot the % inhibition against the log of the compound concentration.

Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50

value.

Assay 2: NF-κB Activation Reporter Assay
Application Note
Introduction and Principle The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor

that orchestrates the expression of numerous pro-inflammatory genes, including cytokines,

chemokines, and adhesion molecules.[12][13][14] In resting cells, NF-κB is held inactive in the

cytoplasm by inhibitor of κB (IκB) proteins.[15] Inflammatory stimuli, such as TNF-α or LPS,

trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate

to the nucleus and activate gene transcription.[14][15][16]

This assay utilizes a stable cell line (e.g., HEK293 or U251-MG) engineered to contain an NF-

κB-responsive reporter gene, typically firefly luciferase.[16][17][18][19] When NF-κB is

activated, it binds to response elements in the reporter construct, driving the expression of

luciferase. The anti-inflammatory potential of a compound is quantified by its ability to reduce

the luminescence signal, indicating inhibition of the NF-κB pathway.[17][18]

Key Features

Targets a Master Regulator: Measures the activity of a central hub in inflammatory signaling.

[12][13]

High Sensitivity: Luciferase-based readouts are highly sensitive and have a wide dynamic

range.[17][19]

Mechanism of Action: Provides insight into whether a compound acts upstream of

inflammatory gene transcription.
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Screening Friendly: The assay is easily adaptable to a high-throughput format.[17]

Data Presentation: Example of Compound XYZ

The following table shows the inhibitory effect of Compound XYZ on TNF-α-induced NF-κB

activation in an HEK293-NF-κB luciferase reporter cell line.

Parameter Compound XYZ
BAY 11-7082 (Positive
Control)

IC50 (µM) 2.8 0.5
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Caption: Principle of the NF-κB luciferase reporter assay.
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Caption: Experimental workflow for the NF-κB reporter assay.

Detailed Protocol
Materials and Reagents

HEK293 stable cell line with NF-κB-luciferase reporter[14]

DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g.,

Hygromycin)

Test compound stock solution (in DMSO)
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Recombinant Human TNF-α

BAY 11-7082 (positive control inhibitor)

White, opaque 96-well cell culture plates

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

Luminometer

Experimental Procedure

Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a

density of 5 x 10^4 cells/well in 100 µL of complete media. Incubate overnight.

Compound Treatment: Prepare serial dilutions of the test compound and BAY 11-7082 in

complete DMEM.

Remove the media and add 100 µL of media containing the diluted compounds or controls to

the appropriate wells.

Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

TNF-α Stimulation: Add 10 µL of TNF-α (at 10x the final concentration, e.g., 100 ng/mL) to all

wells except the unstimulated control. A final concentration of 10 ng/mL is often effective.[20]

Incubation: Incubate for 6-8 hours at 37°C, 5% CO2. This allows for optimal expression of

the luciferase reporter gene.

Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room

temperature.

Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g.,

110 µL).

Mix well and incubate for 10 minutes at room temperature to ensure complete cell lysis and

stabilization of the luminescent signal.
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Read Plate: Measure the luminescence using a luminometer.

Data Analysis

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the

vehicle control (TNF-α-stimulated cells without compound).

% Inhibition = 100 * (1 - (LuminescenceSample / LuminescenceVehicle Control))

Plot the % inhibition against the log of the compound concentration and use non-linear

regression to determine the IC50 value.

Assay 3: Cyclooxygenase-2 (COX-2) Inhibition
Assay
Application Note
Introduction and Principle Cyclooxygenase (COX) enzymes, particularly the inducible COX-2

isoform, are central to the inflammatory process.[21][22][23] COX-2 is upregulated during

inflammation and catalyzes the conversion of arachidonic acid into prostaglandin H2, the

precursor to various pro-inflammatory prostaglandins (like PGE2).[21][24] Prostaglandins

mediate key inflammatory signs such as pain, fever, and swelling.[2]

This assay evaluates a compound's ability to directly inhibit the enzymatic activity of COX-2. It

can be performed in a cell-free format using purified recombinant COX-2 or in a cell-based

format where cells are stimulated to express COX-2.[21][22][25] The assay typically measures

the production of a downstream product, such as Prostaglandin E2 (PGE2), often via a

competitive ELISA or a fluorometric method.[21][25][26] Inhibition of COX-2 activity is a key

mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]

Key Features

Specific Target: Directly measures inhibition of a clinically validated anti-inflammatory target.

[21][25]

Versatile Formats: Can be run as a biochemical (cell-free) or cell-based assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 17 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.mybiosource.com/assay-kits/cox-2/841875
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.novusbio.com/products/prostaglandin-e2-parameter-assay-kit_kge004b
https://www.ijpsjournal.com/article/Overview+of+In+Vitro+AntiInflammatory+Models+
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.caymanchem.com/product/701080/cox-2-human-inhibitor-screening-assay-kit
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.caymanchem.com/product/701080/cox-2-human-inhibitor-screening-assay-kit
https://www.arborassays.com/product/prostaglandin-e2-multi-format-eia/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.caymanchem.com/product/701080/cox-2-human-inhibitor-screening-assay-kit
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clear Endpoint: Quantifies the reduction of key inflammatory lipid mediators (e.g., PGE2).

[26]

Selectivity Screening: Can be run in parallel with a COX-1 assay to determine isoform

selectivity, a crucial factor for drug safety.

Data Presentation: Example of Compound XYZ

The following table summarizes the inhibitory effect of Compound XYZ on recombinant human

COX-2 activity.

Parameter Compound XYZ
Celecoxib (Positive
Control)

IC50 (µM) 1.2 0.04

Enzymatic Reaction and Experimental Workflow
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Caption: COX-2 enzymatic pathway for prostaglandin synthesis.
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Caption: Workflow for a cell-free fluorometric COX-2 inhibitor assay.

Detailed Protocol (Fluorometric Cell-Free)
Materials and Reagents

COX-2 Inhibitor Screening Kit (Fluorometric)[21][22]

Recombinant Human COX-2

COX Assay Buffer

COX Probe (in DMSO)

COX Cofactor
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Arachidonic Acid (substrate)

Test compound stock solution (in DMSO)

Celecoxib (positive control inhibitor)

96-well white opaque plate with a flat bottom

Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

Experimental Procedure

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[21]

[22] Reconstitute the lyophilized COX-2 enzyme and arachidonic acid. Keep the enzyme on

ice during use.

Compound Plating: Add 10 µL of the test compound diluted in COX Assay Buffer to the

designated wells.

Sample Wells (S): 10 µL of diluted test inhibitor.

Enzyme Control (EC): 10 µL of COX Assay Buffer.

Inhibitor Control (IC): 10 µL of Celecoxib working solution.

Reaction Mix Preparation: Prepare a master mix of the Reaction Mix for the number of

assays to be performed. For each well, this typically contains COX Assay Buffer, COX Probe,

and COX Cofactor.

Add 80 µL of the Reaction Mix to each well (S, EC, and IC).

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well. Mix gently.

Reaction Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid

solution to each well to start the reaction.

Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of

535 nm and an emission of 587 nm.[21][22] Record data every minute for 5-10 minutes at
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25°C.

Data Analysis

Choose two time points (T1 and T2) within the linear range of the reaction for the Enzyme

Control (EC).

Calculate the slope of the reaction for each well (Sample, EC, IC) using the formula: Slope =

(RFU2 - RFU1) / (T2 - T1).

Calculate the percentage of COX-2 inhibition for each sample.

% Inhibition = 100 * (1 - (SlopeSample / SlopeEC))

Plot the % inhibition against the log of the compound concentration and use non-linear

regression to determine the IC50 value. The IC50 for Celecoxib should fall within the

expected range (e.g., ~0.4 µM) to validate the assay.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics
[cytokine.creative-proteomics.com]

2. ijpsjournal.com [ijpsjournal.com]

3. criver.com [criver.com]

4. 4.8. Measurement of Pro-Inflammatory Cytokines [bio-protocol.org]

5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

6. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-
biolabs.com]

7. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.benchchem.com/product/b1366721?utm_src=pdf-custom-synthesis
https://cytokine.creative-proteomics.com/cytokine-analysis-cell-culture-research.htm
https://cytokine.creative-proteomics.com/cytokine-analysis-cell-culture-research.htm
https://www.ijpsjournal.com/article/Overview+of+In+Vitro+AntiInflammatory+Models+
https://www.criver.com/eureka/immunology-non-immunologists-cytokine-measurement
https://bio-protocol.org/exchange/minidetail?id=2697977&type=30
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/immunology-at-work/immunology-protocols/immune-cell-stimulation-lps.html
https://www.creative-biolabs.com/car-t/lps-induced-cytokine-release-model.htm
https://www.creative-biolabs.com/car-t/lps-induced-cytokine-release-model.htm
https://www.spandidos-publications.com/10.3892/mmr.2018.8542
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood
mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC
[pmc.ncbi.nlm.nih.gov]

12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

13. athmicbiotech.com [athmicbiotech.com]

14. bpsbioscience.com [bpsbioscience.com]

15. Measurement of NF-κB activation in TLR-activated macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in
Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds -
PubMed [pubmed.ncbi.nlm.nih.gov]

18. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation
of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

19. signosisinc.com [signosisinc.com]

20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between
ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

21. sigmaaldrich.com [sigmaaldrich.com]

22. assaygenie.com [assaygenie.com]

23. mybiosource.com [mybiosource.com]

24. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]

25. caymanchem.com [caymanchem.com]

26. arborassays.com [arborassays.com]

To cite this document: BenchChem. [Cell-based assays to evaluate the anti-inflammatory
properties of the compound.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366721#cell-based-assays-to-evaluate-the-anti-
inflammatory-properties-of-the-compound]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20740299/
https://pubmed.ncbi.nlm.nih.gov/20740299/
https://www.researchgate.net/publication/7597318_Development_of_an_In_Vitro_Screening_Assay_to_Test_the_Antiinflammatory_Properties_of_Dietary_Supplements_and_Pharmacologic_Agents
https://pubmed.ncbi.nlm.nih.gov/36795362/
https://pubmed.ncbi.nlm.nih.gov/36795362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582385/
https://athmicbiotech.com/scientific-blog/f/unlocking-anti-inflammatory-drugs-with-biochemical-assays
https://bpsbioscience.com/nf-kb-reporter-kit-nf-kb-signaling-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC6338324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6338324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://pubmed.ncbi.nlm.nih.gov/25053041/
https://pubmed.ncbi.nlm.nih.gov/25053041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5534271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5534271/
https://www.signosisinc.com/inflammation-nfkb
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3140714/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/891/mak399bul-ms.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00777.pdf
https://www.mybiosource.com/assay-kits/cox-2/841875
https://www.novusbio.com/products/prostaglandin-e2-parameter-assay-kit_kge004b
https://www.caymanchem.com/product/701080/cox-2-human-inhibitor-screening-assay-kit
https://www.arborassays.com/product/prostaglandin-e2-multi-format-eia/
https://www.benchchem.com/product/b1366721#cell-based-assays-to-evaluate-the-anti-inflammatory-properties-of-the-compound
https://www.benchchem.com/product/b1366721#cell-based-assays-to-evaluate-the-anti-inflammatory-properties-of-the-compound
https://www.benchchem.com/product/b1366721#cell-based-assays-to-evaluate-the-anti-inflammatory-properties-of-the-compound
https://www.benchchem.com/product/b1366721#cell-based-assays-to-evaluate-the-anti-inflammatory-properties-of-the-compound
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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